

# Spectroscopic Profile of Dihydrosinapyl Alcohol: A Technical Guide

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#### For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for **Dihydrosinapyl alcohol** (CAS No: 20736-25-8), a phenolic compound of significant interest in lignin chemistry and biorefinery research. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Dihydrosinapyl alcohol** (Formula: C<sub>11</sub>H<sub>16</sub>O<sub>4</sub>, Molecular Weight: 212.24 g/mol ).[1][2] Due to the limited availability of published experimental spectra, the NMR and IR data presented below are based on established principles of spectroscopy and data from closely related structures. The mass spectrometry data is derived from experimental findings.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data for **Dihydrosinapyl Alcohol** 



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.4-6.6	S	2H	Ar-H
~5.5-5.7	s (broad)	1H	Ar-OH
~3.85	S	6H	-OCH₃
~3.65	t	2H	-CH2-OH
~2.60	t	2H	Ar-CH <sub>2</sub> -
~1.85	quintet	2H	-CH2-CH2-CH2-
~2.0-3.0	s (broad)	1H	-ОН

Table 2: Predicted <sup>13</sup>C NMR Data for **Dihydrosinapyl Alcohol** 

Chemical Shift (δ) (ppm)	Assignment
~148	Ar-C-OCH₃
~134	Ar-C-OH
~131	Ar-C-CH <sub>2</sub>
~105	Ar-C-H
~62	-CH <sub>2</sub> -OH
~56	-OCH₃
~35	Ar-CH <sub>2</sub> -
~33	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Dihydrosinapyl Alcohol



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (phenolic and alcoholic)
3000-2850	Medium	C-H stretch (aliphatic)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic)
~1460	Medium	C-H bend (aliphatic)
~1220	Strong	C-O stretch (aryl ether)
~1120	Strong	C-O stretch (alcohol)

## Mass Spectrometry (MS)

The mass spectrum of **Dihydrosinapyl alcohol** is characterized by a molecular ion peak and specific fragmentation patterns.

Table 4: Experimental Mass Spectrometry Data for Dihydrosinapyl Alcohol

m/z	Relative Intensity (%)	Assignment
212	100	[M]+
181	60	[M - CH <sub>2</sub> OH] <sup>+</sup>
167	85	[M - CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
154	45	[M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
137	30	[M - C3H7O2]+

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: A 5-10 mg sample of dry **Dihydrosinapyl alcohol** is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or



deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **Dihydrosinapyl alcohol** sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet holder is recorded first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



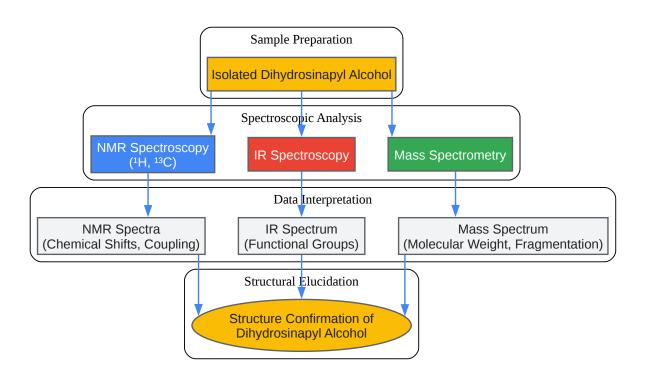
#### **Mass Spectrometry (MS)**

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS).[3][4]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.
- Ionization: For GC-MS analysis, electron ionization is commonly employed. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Analysis: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z. The fragmentation pattern is then analyzed to elucidate the structure of the molecule.

## **Visualization**

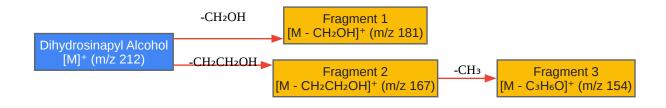
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Dihydrosinapyl alcohol**.





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Caption: Workflow for Spectroscopic Analysis.



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Caption: Key MS Fragmentation Pathways.



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#### References

- 1. Dihydrosinapyl alcohol [webbook.nist.gov]
- 2. Dihydrosinapyl alcohol [webbook.nist.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Gas chromatographic and mass spectrometric analysis of 36 lignin-related methoxyphenols from uncontrolled combustion of wood - PubMed [pubmed.ncbi.nlm.nih.gov]
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